REACTION_SMILES
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[Br:7][c:8]1[cH:9][c:10]([C:18]([F:19])([F:20])[F:21])[c:11]([S:14](=[O:15])(=[O:16])[Cl:17])[cH:12][cH:13]1.[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[Cl:23][CH2:24][Cl:25].[OH2:22]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[S:14]([c:11]1[c:10]([C:18]([F:19])([F:20])[F:21])[cH:9][c:8]([Br:7])[cH:13][cH:12]1)(=[O:15])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(Br)cc1C(F)(F)F)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |